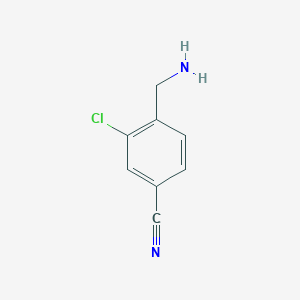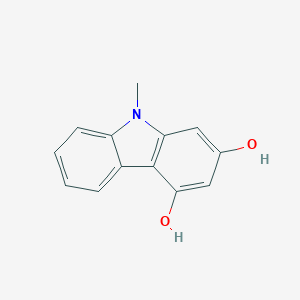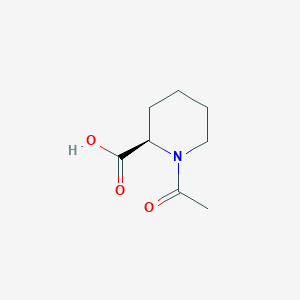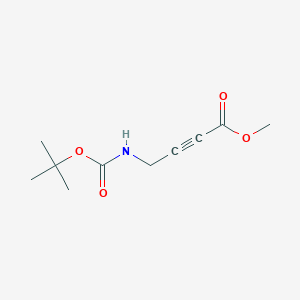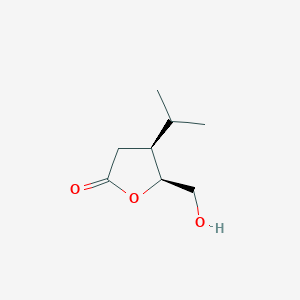
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is a chemical compound that has been extensively studied for its potential applications in the field of science and research. This compound is also known as isodomoic acid A and is a member of the domoic acid family of compounds. It has been found to have a range of interesting properties that make it an attractive candidate for further study.
作用机制
The mechanism of action of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
生化和生理效应
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro.
2. Anti-inflammatory effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties.
3. Antibacterial effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties.
实验室实验的优点和局限性
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. It is relatively easy to synthesize.
2. It has been extensively studied, and its properties are well understood.
3. It has a range of potential applications in the field of science and research.
Limitations:
1. Its mechanism of action is not fully understood.
2. It may not be effective against all types of cancer cells.
3. It may have side effects that are not yet fully understood.
未来方向
There are several future directions for the study of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI). Some of these include:
1. Further studies to understand its mechanism of action.
2. Studies to investigate its potential as an anti-cancer agent in vivo.
3. Studies to investigate its potential as an anti-inflammatory and antibacterial agent.
4. Studies to investigate its potential as a drug delivery system for other compounds.
5. Studies to investigate its potential as a biomaterial for tissue engineering.
合成方法
The synthesis of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) involves a multi-step process that starts with the conversion of glucose to D-ribose. This is followed by the conversion of D-ribose to D-ribose-5-phosphate, which is then converted to D-erythrose-4-phosphate. The final step involves the conversion of D-erythrose-4-phosphate to D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI).
科学研究应用
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been extensively studied for its potential applications in the field of science and research. It has been found to have a range of interesting properties that make it an attractive candidate for further study. Some of the potential applications of this compound include:
1. Anti-cancer agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro. It has been suggested that this compound may have potential as an anti-cancer agent.
2. Anti-inflammatory agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties. It has been suggested that this compound may have potential as an anti-inflammatory agent.
3. Antibacterial agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties. It has been suggested that this compound may have potential as an antibacterial agent.
属性
CAS 编号 |
189758-62-1 |
|---|---|
产品名称 |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
(4S,5S)-5-(hydroxymethyl)-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-3-8(10)11-7(6)4-9/h5-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1 |
InChI 键 |
ZJLRHKUWYSGGNX-NKWVEPMBSA-N |
手性 SMILES |
CC(C)[C@@H]1CC(=O)O[C@@H]1CO |
SMILES |
CC(C)C1CC(=O)OC1CO |
规范 SMILES |
CC(C)C1CC(=O)OC1CO |
同义词 |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



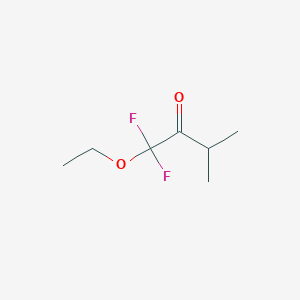

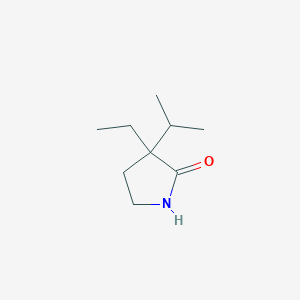
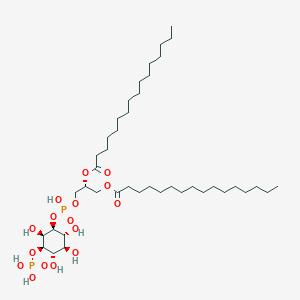
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
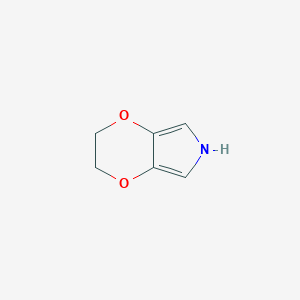
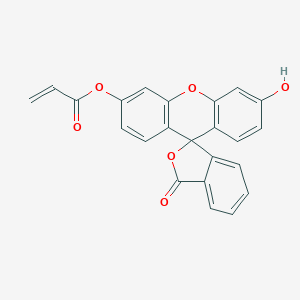
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
